Nitrendipine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

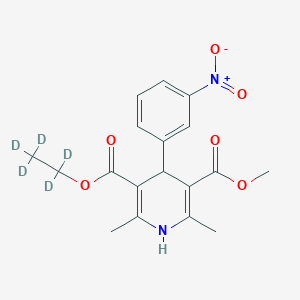

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/i1D3,5D2 |

InChI Key |

PVHUJELLJLJGLN-RPIBLTHZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of Nitrendipine-d5

An In-depth Technical Guide to the Synthesis and Characterization of Nitrendipine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , an isotopically labeled analog of the calcium channel blocker Nitrendipine. Deuterated compounds like this compound are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.[1] The inclusion of five deuterium atoms on the ethyl ester group provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound is achieved via the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[2][3] This one-pot condensation involves the reaction of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (in this case, the deuterated precursor Ethyl acetoacetate-d5), and a nitrogen donor, typically ammonia in the form of an enamine (methyl 3-aminocrotonate).

Synthetic Pathway

The reaction proceeds by condensing 3-nitrobenzaldehyde, ethyl acetoacetate-d5, and methyl 3-aminocrotonate in a suitable solvent, such as ethanol, under reflux conditions.

Caption: Synthetic workflow for this compound via Hantzsch condensation.

Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established methods for the synthesis of Nitrendipine and its analogs.[4][5]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol), ethyl acetoacetate-d5 (9.4 g, 66.2 mmol), and methyl 3-aminocrotonate (7.6 g, 66.2 mmol).

-

Solvent Addition: Add absolute ethanol (100 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with constant stirring. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate the precipitation of the product.

-

Isolation: Collect the resulting yellow solid by vacuum filtration and wash the crystals with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Identity and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Methanol:Acetonitrile:Water (50:25:25, v/v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Expected Result: A single major peak corresponding to this compound, with purity typically expected to be >98%.

Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, verifying the incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

| Property | Nitrendipine | This compound |

| Molecular Formula | C₁₈H₂₀N₂O₆[7] | C₁₈H₁₅D₅N₂O₆[1] |

| Molecular Weight | 360.37 g/mol | 365.39 g/mol [8] |

| Calculated Exact Mass | 360.1321 Da | 365.1635 Da |

Expected Result: The mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z corresponding to the deuterated compound, confirming a 5-dalton mass shift from the unlabeled Nitrendipine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons (a quartet around 4.0-4.2 ppm and a triplet around 1.1-1.3 ppm) will be absent or significantly reduced. The remaining proton signals for the dihydropyridine ring, methyl groups, and the nitrophenyl group should be consistent with the structure of Nitrendipine.[9]

-

¹³C NMR: The ¹³C NMR spectrum will be very similar to that of unlabeled Nitrendipine. The carbons of the deuterated ethyl group will show coupling to deuterium, resulting in multiplets with lower intensity.

-

²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms, which would show a signal corresponding to the deuterated ethyl group.[10]

| Assignment | Expected ¹H Chemical Shift (ppm, CDCl₃) | Expected in this compound |

| -NH (Dihydropyridine) | ~5.8 (s, 1H) | Present |

| CH (Dihydropyridine) | ~5.1 (s, 1H) | Present |

| -CH₃ (Dihydropyridine) | ~2.3 (s, 6H) | Present |

| -OCH₃ (Methyl ester) | ~3.6 (s, 3H) | Present |

| Aromatic protons | 7.3 - 8.1 (m, 4H) | Present |

| -OCH₂CH₃ (Ethyl ester) | ~4.1 (q, 2H) | Absent |

| -OCH₂CH₃ (Ethyl ester) | ~1.2 (t, 3H) | Absent |

Physicochemical Characterization

Melting Point

The melting point of a compound is a key indicator of its purity. The melting point of Nitrendipine is approximately 156-158 °C.[9] The melting point of this compound is expected to be very similar.

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)

These techniques are used to analyze the solid-state properties of the compound.

-

DSC: Provides information on the melting point and thermal transitions. For unlabeled Nitrendipine, a sharp endothermic peak is observed at its melting point, indicating its crystalline nature.[6] A similar result is expected for this compound.

-

XRD: Confirms the crystalline structure of the compound. The XRD pattern of Nitrendipine shows characteristic diffraction peaks.[6][11] The pattern for this compound should be nearly identical.

Caption: Logical workflow for the characterization of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrendipine Nanocrystals: Its Preparation, Characterization, and In Vitro–In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. Preparation and characterization of nitrendipine solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitrendipine-d5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nitrendipine-d5, a deuterium-labeled stable isotope of Nitrendipine, and its critical role as an internal standard in quantitative bioanalytical studies. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices, a fundamental requirement in drug development and pharmacokinetic research.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate measurement of drug concentrations in biological fluids is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity. However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Sample preparation steps, such as protein precipitation and liquid-liquid extraction, as well as instrument-related factors like ion suppression or enhancement in the mass spectrometer source, can all introduce errors.

To compensate for these variations, an internal standard (IS) is introduced into the sample at a known concentration early in the analytical workflow. The ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible, ensuring that it experiences similar variations during sample processing and analysis. The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for any inconsistencies.

Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in LC-MS-based bioanalysis. These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is the deuterium-labeled counterpart to Nitrendipine.[1]

The key advantage of a SIL-IS is its near-identical chemical and physical behavior to the unlabeled analyte. It co-elutes chromatographically with the analyte and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished by the mass spectrometer, allowing for simultaneous but independent measurement of both the analyte and the internal standard.

Figure 1: Workflow demonstrating the role of an internal standard in mitigating analytical variability.

Physicochemical Properties and Synthesis of this compound

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[2] Its deuterium-labeled analog, this compound, shares the same core structure but with five deuterium atoms incorporated, typically on one of the alkyl ester groups. This mass difference is readily resolved by a mass spectrometer, while the impact on its chemical properties is negligible for the purpose of bioanalysis.

While specific synthesis routes for this compound are proprietary to commercial suppliers, the general synthesis of Nitrendipine involves a multi-step process. One common method is a three-step synthesis that includes an amination reaction, a condensation reaction, and a final ring-closing reaction.[3] Another approach involves the reaction of 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate.[4][5] The synthesis of the deuterated analog would involve the use of a deuterated starting material in one of these synthetic steps.

Application of this compound in Bioanalytical Methods

This compound is primarily utilized as an internal standard for the quantification of Nitrendipine in biological matrices such as human plasma. Several LC-MS and LC-MS/MS methods have been developed for this purpose, demonstrating the necessity of a reliable internal standard to achieve the required sensitivity and accuracy for pharmacokinetic studies.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from published LC-MS methods for the analysis of Nitrendipine. While these studies did not all explicitly use this compound, they highlight the performance characteristics of robust bioanalytical methods where a stable isotope-labeled internal standard like this compound would be the ideal choice. The use of other internal standards like nimodipine and nifedipine in these examples still underscores the principle of using a structurally similar compound to correct for variability.[6][7]

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Nimodipine | Nifedipine | Not Specified |

| Linearity Range | 0.3 - 40 ng/mL | 0.4 - 40 ng/mL | 0.05 - Not Specified |

| Correlation Coefficient (r²) | > 0.99 | ≥ 0.995 | Not Specified |

| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | 0.4 ng/mL | 0.05 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 8.5% | Not Specified |

| Inter-day Precision (%RSD) | < 10% | < 8.5% | Not Specified |

| Accuracy (%) | 85 - 110% | < 4% (Inter-run) | Within acceptable range |

| Extraction Recovery (%) | ~75% | ~75% | Not Specified |

| Reference | [6] | [7][8] | [9] |

Table 1: Summary of Quantitative Data from Nitrendipine Bioanalytical Methods.

Detailed Experimental Protocols

The following is a generalized experimental protocol for the quantification of Nitrendipine in human plasma using LC-MS/MS, based on common practices in the field and information from published methods. The use of this compound as the internal standard is incorporated into this protocol.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Extraction: Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and isopropanol (95:5, v/v) or tert-butyl methyl ether).[6][10]

-

Vortexing and Centrifugation: Vortex the tubes for 2 minutes, followed by centrifugation at 12,000 x g for 10 minutes to separate the organic and aqueous layers.[9]

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 20 µL) into the LC-MS/MS system.[9]

3.2.2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Zorbax SB C18 or equivalent |

| Mobile Phase | Methanol:Water (75:25, v/v) with 0.05% formic acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

Table 2: Typical Liquid Chromatography Conditions.

3.2.3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Nitrendipine) | e.g., m/z 361.2 → 315.1 |

| MRM Transition (this compound) | e.g., m/z 366.2 → 320.1 (hypothetical, depends on labeling) |

| Ion Source Temperature | 500°C |

| Collision Gas | Argon |

Table 3: Typical Mass Spectrometry Conditions.

Figure 2: A step-by-step experimental workflow for the bioanalysis of Nitrendipine using this compound as an internal standard.

Rationale for the Superiority of Stable Isotope-Labeled Internal Standards

The structural and chemical similarity between a stable isotope-labeled internal standard and the analyte is the cornerstone of its effectiveness. This similarity ensures that both compounds behave almost identically during the entire analytical process, from extraction to detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nitrendipine - Wikipedia [en.wikipedia.org]

- 3. Synthesis technology for preparing nitrendipine based on three-step method - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]

- 5. CN109734656A - A kind of preparation method of nitrendipine - Google Patents [patents.google.com]

- 6. Quantitative determination of nitrendipine in human plasma using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sepax-tech.com.cn [sepax-tech.com.cn]

- 10. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Application of Nitrendipine-d5 for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Nitrendipine-d5, a deuterated internal standard crucial for the accurate quantification of the calcium channel blocker Nitrendipine in complex biological matrices. This document details commercial suppliers, their product specifications, and a synthesized experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based research.

Commercial Suppliers and Product Specifications

The procurement of high-quality, well-characterized stable isotope-labeled internal standards is paramount for robust and reproducible bioanalytical methods. Several reputable commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this compound available from prominent suppliers.

| Supplier | Product Code | Chemical Purity | Isotopic Enrichment | Formulation |

| MedChemExpress | HY-B0424S | ≥98.0% | No data available | Solid |

| LGC Standards (TRC) | TRC-N490152 | No data available | No data available | Neat Solid |

| Santa Cruz Biotechnology | sc-212432 | No data available | No data available | Solid |

| Pharmaffiliates | PA STI 067850 | No data available | No data available | Yellow Solid |

Note: "No data available" indicates that this information is not readily accessible on the supplier's public-facing documentation. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data prior to purchase.

Experimental Protocol: Quantification of Nitrendipine in Human Plasma using this compound by LC-MS/MS

The following protocol is a synthesized methodology based on established bioanalytical methods for Nitrendipine. It is intended as a comprehensive starting point for researchers to be adapted and validated for their specific experimental needs.

Materials and Reagents

-

Nitrendipine analytical standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nitrendipine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Nitrendipine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a working solution of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank plasma.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 90 10 0.5 0.4 90 10 2.5 0.4 10 90 3.5 0.4 10 90 3.6 0.4 90 10 | 5.0 | 0.4 | 90 | 10 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nitrendipine: Precursor ion (Q1) m/z 361.1 -> Product ion (Q3) m/z 329.1

-

This compound: Precursor ion (Q1) m/z 366.1 -> Product ion (Q3) m/z 334.1 (Note: These transitions should be optimized for the specific instrument being used).

-

-

Data Analysis: The concentration of Nitrendipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the plasma standards.

Visualizing the Research Workflow

The following diagrams illustrate the key processes in utilizing this compound for research.

Caption: Workflow for this compound from sourcing to analysis.

This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Adherence to rigorous method validation procedures in accordance with regulatory guidelines is essential for ensuring the quality and reliability of bioanalytical data.

In-Depth Technical Guide to Nitrendipine-d5: Molecular Structure, Weight, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and pharmacological context of Nitrendipine-d5. The information is tailored for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.

Molecular Structure and Weight

This compound is the deuterated analog of Nitrendipine, a dihydropyridine calcium channel blocker. The incorporation of five deuterium atoms enhances its utility in specific analytical applications, particularly in pharmacokinetic studies where it serves as a stable isotope-labeled internal standard.

Chemical Structure

The chemical structure of this compound is identical to that of Nitrendipine, with the exception of five hydrogen atoms being replaced by deuterium atoms on the ethyl ester group.

Structure of Nitrendipine:

In this compound, the ethyl group (-OCH2CH3) is replaced with a deuterated ethyl group (-OCD2CD3).

Molecular Data Summary

The key molecular and physical data for this compound are summarized in the table below for easy reference and comparison with its non-deuterated counterpart.

| Property | This compound | Nitrendipine |

| Molecular Formula | C₁₈H₁₅D₅N₂O₆ | C₁₈H₂₀N₂O₆ |

| Molecular Weight | 365.39 g/mol | 360.36 g/mol |

| CAS Number | 2469554-26-3 | 39562-70-4 |

| Appearance | Yellow Crystalline Solid | Yellow Crystalline Solid |

| Purity | Typically ≥98% | Typically ≥98% |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of Nitrendipine. These protocols can be adapted for this compound, with considerations for the use of deuterated starting materials.

Synthesis of Nitrendipine (Hantzsch Dihydropyridine Synthesis)

This protocol describes a common method for synthesizing the dihydropyridine core of Nitrendipine. To synthesize this compound, deuterated ethyl acetoacetate would be used in place of standard ethyl acetoacetate.

Materials:

-

3-Nitrobenzaldehyde

-

Ethyl acetoacetate (or Ethyl acetoacetate-d5 for this compound)

-

Methyl 3-aminocrotonate

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., piperidine, acetic acid)

Procedure:

-

Condensation: Dissolve 3-nitrobenzaldehyde and ethyl acetoacetate in ethanol. Add a catalytic amount of piperidine and acetic acid.

-

Reaction: Reflux the mixture for 2-4 hours to form the benzylidene intermediate.

-

Cyclocondensation: To the cooled reaction mixture, add methyl 3-aminocrotonate.

-

Heating: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure Nitrendipine.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for determining the purity and concentration of Nitrendipine and can be applied directly to this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may be optimized for best separation.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 238 nm

Sample Preparation:

-

Prepare a stock solution of Nitrendipine or this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

Quantitative Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive quantification of Nitrendipine in biological matrices, where this compound is used as an internal standard.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase column

Mobile Phase:

-

Gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nitrendipine: Precursor ion (m/z) 361.1 -> Product ion (m/z) 315.1

-

This compound: Precursor ion (m/z) 366.1 -> Product ion (m/z) 320.1

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add the internal standard solution (this compound).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Inject the supernatant into the LC-MS/MS system.

Signaling Pathway and Experimental Workflow

Nitrendipine functions by blocking L-type voltage-gated calcium channels. The following diagrams illustrate its mechanism of action and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

A Technical Guide to the Solubility and Stability of Nitrendipine-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nitrendipine-d5 in various organic solvents. The data presented is crucial for the development of analytical methods, formulation design, and ensuring the quality and efficacy of this important pharmaceutical compound. While the majority of the available literature focuses on the non-deuterated form, Nitrendipine, the physicochemical properties of its deuterated analog, this compound, are expected to be closely comparable. Deuteration is known to potentially cause minor increases in solubility in some cases. The information herein is collated from various scientific sources to provide a robust resource for professionals in the field.

Solubility of Nitrendipine

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. The following tables summarize the known solubility of Nitrendipine in a range of common organic solvents and aqueous systems.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~25 | Not Specified | A stock solution can be prepared in DMSO. |

| Dimethylformamide (DMF) | ~30 | Not Specified | A stock solution can be prepared in DMF. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer.[1] |

| Ethanol | ~2 | Not Specified | A stock solution can be prepared in ethanol. |

| Polyethylene Glycol-400 (PEG-400) | High | 25 - 45 | The mole fraction solubility is highest in PEG-400 among the tested solvents, increasing with temperature.[2] |

| Transcutol | High | 25 - 45 | The mole fraction solubility is high, second only to PEG-400, and increases with temperature.[2] |

| Ethyl Acetate | Moderate | 25 - 45 | The mole fraction solubility increases with temperature.[2] |

| Isopropyl Alcohol (IPA) | Low | 25 - 45 | The mole fraction solubility is low but increases with temperature.[2] |

| Water | Very Low | 25 - 45 | The mole fraction solubility is extremely low in water.[2] |

| DMF:PBS (pH 7.2) (1:4) | ~0.2 | Not Specified | This demonstrates the limited solubility in aqueous buffers even with a co-solvent. It is not recommended to store the aqueous solution for more than one day.[1] |

Mole Fraction Solubility at Various Temperatures

The following table presents the mole fraction solubility of Nitrendipine in several solvents at different temperatures, illustrating the temperature-dependent nature of its solubility.[2]

| Solvent | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) | 318.15 K (45°C) |

| Water | 1.29 x 10⁻⁷ | 1.56 x 10⁻⁷ | 1.88 x 10⁻⁷ | 2.26 x 10⁻⁷ | 2.72 x 10⁻⁷ |

| Ethyl Acetate | 1.68 x 10⁻² | 1.85 x 10⁻² | 2.04 x 10⁻² | 2.25 x 10⁻² | 2.48 x 10⁻² |

| Ethanol | 2.83 x 10⁻³ | 3.15 x 10⁻³ | 3.51 x 10⁻³ | 3.91 x 10⁻³ | 4.35 x 10⁻³ |

| Isopropyl Alcohol | 2.69 x 10⁻³ | 2.98 x 10⁻³ | 3.31 x 10⁻³ | 3.67 x 10⁻³ | 4.07 x 10⁻³ |

| PEG-400 | 6.85 x 10⁻² | 7.51 x 10⁻² | 8.23 x 10⁻² | 9.01 x 10⁻² | 9.86 x 10⁻² |

| Transcutol | 4.65 x 10⁻² | 5.12 x 10⁻² | 5.63 x 10⁻² | 6.19 x 10⁻² | 6.80 x 10⁻² |

Stability of Nitrendipine

The stability of Nitrendipine is a critical factor for its storage, handling, and the development of stable pharmaceutical formulations. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Degradation Profile

Nitrendipine is susceptible to degradation under various stress conditions, including light, acid, base, and oxidation.

| Stress Condition | Solvent(s) | Key Findings |

| Photodegradation | Methanol, Chloroform, Dichloromethane, Acetone, Ethyl Acetate | Photodegradation follows first-order kinetics. The major degradation product is dehydronitrendipine, formed through oxidation.[3] |

| Acid Hydrolysis | 0.1 N Hydrochloric Acid | Degradation is faster in acidic medium compared to alkaline medium at 100°C.[3] The major degradation route is oxidation to dehydronitrendipine.[3] |

| Alkaline Hydrolysis | 0.1 N Sodium Hydroxide; Ethanol/Britton-Robinson buffer (pH > 8) | Significant degradation is observed at alkaline pH, following first-order kinetics.[4] Parenteral solutions can significantly increase the hydrolytic degradation of nitrendipine.[4] |

| Oxidative Degradation | Not specified | The primary route of degradation across various stress conditions is oxidation, leading to the formation of dehydronitrendipine.[3] |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Solubility and Thermodynamic Analysis of Antihypertensive Agent Nitrendipine in Different Pure Solvents at the Temperature Range of 298.15 to 318.15°K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Purity Assessment of Nitrendipine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation required for the isotopic purity assessment of Nitrendipine-d5, a deuterated active pharmaceutical ingredient (API). Ensuring high isotopic purity is critical for the safety, efficacy, and regulatory compliance of deuterated drugs.[1] This document outlines the key experimental protocols, data presentation standards, and logical workflows for this essential analysis.

Introduction to Isotopic Purity in Deuterated Drugs

Deuterated drugs are small molecule therapeutics in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This substitution can significantly alter the drug's metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect.[2]

However, the synthesis of deuterated compounds rarely results in 100% isotopic purity.[3] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[3] For this compound, this means the presence of molecules with fewer than five deuterium atoms (d0 to d4). Regulatory agencies require a thorough analysis and quantification of these isotopologues.[3]

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.[3]

-

Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d5).[3]

Analytical Strategy for Isotopic Purity Assessment

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining isotopic purity.[4]

-

High-Resolution Mass Spectrometry (HRMS): This is the primary technique for quantifying the distribution of isotopologues in a sample.[5][6] By precisely measuring the mass-to-charge ratio, HRMS can distinguish between this compound and its less-deuterated counterparts.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ²H-NMR are essential for confirming the position of deuterium substitution and assessing the overall isotopic enrichment. ¹H-NMR can detect the absence of proton signals at the expected deuteration sites, while ²H-NMR directly detects the deuterium atoms.

The following diagram illustrates the general workflow for this assessment.

Experimental Protocols

Sample Preparation for LC-HRMS Analysis

Proper sample preparation is crucial for accurate and reproducible results.

-

Solvent Selection: Dissolve the this compound sample in a high-purity solvent compatible with reverse-phase liquid chromatography and mass spectrometry, such as acetonitrile or methanol.

-

Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration suitable for the mass spectrometer's sensitivity, typically in the range of 1-10 µg/mL.

-

Internal Standard: While not strictly necessary for isotopic purity assessment, an internal standard (e.g., a different deuterated compound or a structural analog) can be included to monitor instrument performance.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-HRMS Method for Isotopic Purity Analysis

The following is a representative LC-HRMS method that can be adapted for the analysis of this compound.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 40 °C |

| MS System | High-resolution mass spectrometer (e.g., TOF or Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Full scan MS |

| Mass Range | m/z 100-500 |

| Resolution | > 60,000 |

Data Presentation and Interpretation

Mass Spectrometry Data

The primary output from the LC-HRMS analysis is a mass spectrum showing the distribution of isotopologues. For Nitrendipine (C₁₈H₂₀N₂O₆, monoisotopic mass ≈ 360.1321 g/mol ), the expected monoisotopic mass of the fully deuterated form (this compound, C₁₈H₁₅D₅N₂O₆) will be approximately 365.1634 g/mol .

The relative abundance of each isotopologue is used to calculate the isotopic purity.

Table 1: Representative Isotopic Distribution Data for a Batch of this compound

| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Peak Area | Relative Abundance (%) |

| d0 (Undeuterated) | 361.1399 | 1,500 | 0.1 |

| d1 | 362.1462 | 7,500 | 0.5 |

| d2 | 363.1525 | 30,000 | 2.0 |

| d3 | 364.1587 | 75,000 | 5.0 |

| d4 | 365.1650 | 225,000 | 15.0 |

| d5 (Fully Deuterated) | 366.1713 | 1,161,000 | 77.4 |

Calculation of Isotopic Purity

The isotopic purity is calculated based on the relative abundance of the desired isotopologue (d5) compared to all other isotopologues.

Isotopic Purity (%) = [ (Peak Area of d5) / (Sum of Peak Areas of d0 to d5) ] x 100

Using the data from Table 1:

Isotopic Purity (%) = [ 1,161,000 / (1,500 + 7,500 + 30,000 + 75,000 + 225,000 + 1,161,000) ] x 100 = 77.4%

It is important to note that this represents the percentage of the d5 species. The overall deuterium incorporation can also be calculated. High isotopic purity, typically above 98%, is often required for deuterated compounds used in clinical applications.[7][8]

Nitrendipine's Mechanism of Action: A Signaling Pathway

Nitrendipine is a dihydropyridine calcium channel blocker.[9] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[9] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[9]

The following diagram illustrates this signaling pathway.

Conclusion

The accurate assessment of isotopic purity is a non-negotiable aspect of the development and quality control of deuterated drugs like this compound. A combination of LC-HRMS and NMR provides a comprehensive characterization of the isotopic distribution and enrichment. The methodologies and data interpretation frameworks presented in this guide offer a robust approach for researchers and drug development professionals to ensure the quality, safety, and efficacy of these next-generation therapeutics.

References

- 1. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [3H]nitrendipine-labeled calcium channels discriminate inorganic calcium agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. What is the mechanism of Nitrendipine? [synapse.patsnap.com]

Methodological & Application

Application Note: Quantitative Analysis of Nitrendipine in Human Plasma by LC-MS/MS using Nitrendipine-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Nitrendipine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The method utilizes a stable isotope-labeled internal standard, Nitrendipine-d5, to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Nitrendipine concentrations in a complex biological matrix.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate and precise quantification of Nitrendipine in human plasma is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to optimize dosage regimens. This application note describes a robust LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Nitrendipine in human plasma. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.

Experimental

Materials and Reagents

-

Nitrendipine analytical standard

-

This compound analytical standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade methyl tert-butyl ether (MTBE)

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Sample vials

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Nitrendipine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Nitrendipine stock solution with a 50:50 methanol/water mixture to create working standard solutions for the calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in a 50:50 methanol/water mixture at a suitable concentration (e.g., 100 ng/mL).

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 200 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 50 µL of 50:50 methanol/water is added).

-

Vortex briefly to mix.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 90 | 10 |

| 5.0 | 90 | 10 |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

| Nitrendipine | 361.1 | 315.1 | 150 | 80 | 25 |

| This compound | 366.1 | 320.1 | 150 | 80 | 25 |

Note: Mass spectrometer parameters may require optimization for different instrument models.

Method Validation

This method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 3: Calibration Curve Summary

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Nitrendipine | 0.1 - 100 | > 0.995 |

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 10 | < 15 | 85-115 | < 15 | 85-115 |

| High | 80 | < 15 | 85-115 | < 15 | 85-115 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 85-115 | 85-115 |

| High | 80 | 85-115 | 85-115 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Nitrendipine.

Caption: Logical relationship for the quantification of Nitrendipine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Nitrendipine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications in the fields of pharmacology and drug development. The simple and efficient sample preparation protocol allows for high-throughput analysis, which is advantageous for studies involving a large number of samples.

References

Application Note: High-Throughput Bioanalytical Method for Nitrendipine in Human Urine using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of nitrendipine in human urine. The method utilizes a simple and efficient sample preparation procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, nitrendipine-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of nitrendipine in a urinary matrix.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. This document provides a detailed protocol for the extraction and quantification of nitrendipine from human urine, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Nitrendipine analytical standard

-

Nitrendipine-d8 internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Equipment

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

-

HPLC system with a C18 analytical column

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for its ability to provide a clean extract and reduce matrix effects.

-

Sample Pre-treatment : To 1 mL of urine, add 50 µL of the nitrendipine-d8 internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.

-

SPE Cartridge Conditioning : Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution : Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

-

Column : C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A : 0.1% Formic acid in water

-

Mobile Phase B : 0.1% Formic acid in acetonitrile

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 5 µL

-

Gradient :

| Time (min) | %B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

Detection Mode : Multiple Reaction Monitoring (MRM)

The MRM transitions for nitrendipine and its deuterated internal standard are critical for selective and sensitive detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nitrendipine | 361.1 | 315.1 |

| Nitrendipine-d8 | 369.1 | 323.1 |

Method Validation

The method was validated according to established international guidelines.[1][2] The validation assessed selectivity, linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

| Parameter | Value |

| Calibration Range | 1 - 500 ng/mL |

| r² | ≥ 0.995 |

| LLOQ | 1 ng/mL |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| LQC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| MQC | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| HQC | 400 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Recovery

The extraction recovery of nitrendipine was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| LQC | 3 | > 85 |

| MQC | 50 | > 85 |

| HQC | 400 | > 85 |

Experimental Workflow and Logical Relationships

References

Application Note and Protocol for the Pharmacokinetic Study of Nitrendipine using Nitrendipine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a pharmacokinetic study of Nitrendipine in human plasma using a stable isotope-labeled internal standard, Nitrendipine-d5, and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate quantification of Nitrendipine in a biological matrix.[2][3][4]

Nitrendipine is well absorbed from the gastrointestinal tract, but its absolute bioavailability is relatively low (10-30%) due to extensive first-pass metabolism.[5] It is highly bound to plasma proteins (approximately 98%) and has a terminal elimination half-life ranging from 10 to 22 hours.[5]

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents

-

Nitrendipine reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Nitrendipine from plasma samples.[2][6]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min[2] |

| Gradient | 0-0.5 min, 30% B; 0.5-4.0 min, 30-95% B; 4.0-4.1 min, 95-30% B; 4.1-5.0 min, 30% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Nitrendipine: m/z 361.1 -> 315.1 (Quantifier), m/z 361.1 -> 284.1 (Qualifier)This compound: m/z 366.1 -> 320.1 (Quantifier) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Bioanalytical Method Validation

The analytical method must be validated to ensure its reliability for the analysis of study samples, in accordance with regulatory guidelines.[7][8][9][10] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve: A minimum of six non-zero standards should be used to construct the calibration curve, with the lowest standard defining the Lower Limit of Quantification (LLOQ).[7]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples). The mean accuracy should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%.[9]

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of Nitrendipine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature, long-term storage).

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Nitrendipine

This table summarizes key pharmacokinetic parameters of Nitrendipine from various studies.

| Parameter | Value | Reference |

| Bioavailability | 10-30% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [5] |

| Protein Binding | ~98% | [1][5] |

| Volume of Distribution (Vd) | 6 L/kg | [5] |

| Terminal Elimination Half-life (T½) | 10-22 hours | [5] |

| Total Plasma Clearance | 18.7 ± 0.6 ml min⁻¹ kg⁻¹ | [11] |

Table 2: Bioanalytical Method Validation Parameters

This table presents typical acceptance criteria for the validation of the analytical method.

| Parameter | Acceptance Criteria | Reference |

| Calibration Curve (r²) | ≥ 0.99 | [3][12] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5, with acceptable accuracy (±20%) and precision (≤20%) | [2][12] |

| Accuracy | Within ±15% of the nominal concentration (except for LLOQ, which is ±20%) | [3][12] |

| Precision (CV%) | ≤ 15% (except for LLOQ, which is ≤ 20%) | [3][12] |

| Recovery | Consistent, precise, and reproducible | [3] |

| Stability | Analyte concentration within ±15% of the initial concentration | [6] |

Visualizations

Caption: Workflow of a pharmacokinetic study of Nitrendipine.

Caption: Key parameters for bioanalytical method validation.

References

- 1. Nitrendipine - Wikipedia [en.wikipedia.org]

- 2. sepax-tech.com.cn [sepax-tech.com.cn]

- 3. Quantitative determination of nitrendipine in human plasma using high-performance liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a LC-ESI-MS3 method for determination of nitrendipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrendipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine after i.v. and p.o. administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Nitrendipine and its Metabolites in Human Plasma using LC-MS/MS with Nitrendipine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of Nitrendipine and its primary metabolite, Dehydronitrendipine, in human plasma. The method utilizes a stable isotope-labeled internal standard, Nitrendipine-d5, to ensure high accuracy and precision. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] Following administration, Nitrendipine undergoes extensive hepatic metabolism, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to its pyridine analogue, known as Dehydronitrendipine.[2] Accurate quantification of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a comprehensive protocol for this analysis using LC-MS/MS, the gold standard for sensitive and selective bioanalysis.

Metabolic Pathway of Nitrendipine

Nitrendipine is primarily metabolized in the liver through a series of biotransformation reactions. The most significant pathway involves the oxidation of the dihydropyridine ring to form Dehydronitrendipine. Further metabolism can occur through the hydrolysis of the ester groups and hydroxylation of the methyl groups.[2]

Figure 1: Metabolic Pathway of Nitrendipine.

Experimental Workflow

The analytical workflow consists of several key stages, from plasma sample preparation to data acquisition and analysis. This process is designed for high-throughput and reliable quantification.

Figure 2: Experimental Workflow for Analysis.

Materials and Reagents

-

Nitrendipine analytical standard

-

Dehydronitrendipine analytical standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile, methanol, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatography system (e.g., Shimadzu, Agilent, Waters)

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18, e.g., 50 x 2.1 mm, 1.8 µm

-

Nitrogen generator

Detailed Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nitrendipine, Dehydronitrendipine, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of Nitrendipine and Dehydronitrendipine from the stock solutions using a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Plasma Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid) and vortex.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 3 min, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data

The following table summarizes the optimized MRM transitions for the quantification of Nitrendipine, Dehydronitrendipine, and the internal standard this compound. Note: The product ion and collision energy for this compound are based on the established fragmentation of Nitrendipine and may require fine-tuning on the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Nitrendipine | 361.2 | 315.1 | 150 | 15 |

| Dehydronitrendipine | 359.1 | 327.1 | 150 | 20 |

| This compound (IS) | 366.2 | 320.1 | 150 | 15 |

Method Validation Summary

The described method should be validated according to regulatory guidelines. A summary of typical acceptance criteria and expected performance is provided below.

| Validation Parameter | Typical Results |

| Linearity Range | 0.2 - 50 ng/mL for both analytes |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (Intra- and Inter-day) | < 15% RSD |

| Accuracy (Intra- and Inter-day) | 85-115% |

| Extraction Recovery | > 75% for all analytes |

| Matrix Effect | Minimal, compensated by IS |

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of Nitrendipine and its major metabolite, Dehydronitrendipine, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results. The provided protocols for sample preparation and instrument parameters can be readily implemented in a bioanalytical laboratory to support a wide range of clinical and research studies.

References

Application Notes & Protocols for Nitrendipine Analysis in Biological Fluids

This document provides detailed application notes and standardized protocols for the preparation of biological fluid samples for the quantitative analysis of Nitrendipine. The included methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are foundational techniques for researchers, scientists, and professionals in drug development and clinical pharmacology.

Overview of Sample Preparation Techniques

Effective sample preparation is critical for accurate and reproducible quantification of therapeutic agents like Nitrendipine in complex biological matrices such as plasma, serum, or urine. The primary goal is to remove interfering endogenous substances (e.g., proteins, salts, phospholipids) that can compromise the analytical column, suppress analyte ionization in mass spectrometry, and lead to inaccurate results. The choice of technique depends on the required level of cleanliness, sensitivity, sample volume, and throughput.

-

Protein Precipitation (PPT): A straightforward and rapid method involving the addition of an organic solvent or acid to denature and precipitate proteins. It is ideal for high-throughput screening but may result in less clean extracts compared to other methods.[1][2]

-

Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte and matrix components between two immiscible liquid phases. LLE provides cleaner sample extracts than PPT and can concentrate the analyte.[3]

-

Solid-Phase Extraction (SPE): A highly selective and versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. SPE can produce very clean extracts and allows for significant analyte concentration, making it suitable for assays requiring high sensitivity.[4][5]

Quantitative Data Summary

The following table summarizes the performance metrics of various sample preparation techniques for Nitrendipine analysis, compiled from published literature.

| Technique | Method Details | Recovery (%) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Protein Precipitation | Acetonitrile | Not explicitly stated for Nitrendipine, but 101.89% for Nifedipine | Not Specified | 0.05 | [6][7] |

| Liquid-Liquid Extraction | n-hexane-isopropanol (95:5, v/v) | ~75 | 0.3 - 40 | 0.3 (LOD 0.1) | [8] |

| Liquid-Liquid Extraction | Toluene | 94 | 0.25 - 70 | 0.25 | [9] |

| Liquid-Liquid Extraction | Diethyl ether | 90.2 | 0.1 - 200 | 0.1 | [10] |

| Solid-Phase Extraction | C18 Cartridge | >80 (for similar compounds) | 1 - 40 | <1.0 (LOD) | [4][11] |

| Solid-Phase Extraction | C18 Cartridge | Not Specified | Not Specified | 2.0 (LOD) | [12] |

Experimental Protocols & Workflows

Protein Precipitation (PPT) with Acetonitrile

This protocol describes a simple and rapid method for removing proteins from plasma or serum samples using acetonitrile.

Caption: Workflow for Protein Precipitation (PPT).

-

Biological Sample (Plasma or Serum)

-

Acetonitrile (HPLC Grade)

-

Internal Standard (IS) solution (e.g., Nimodipine in acetonitrile)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[6]

-

Spike the sample with an appropriate volume of the internal standard solution.

-

Add 200 µL of cold acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tube at 12,235 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 20 µL) of the supernatant into the analytical system (e.g., LC-MS/MS).[6]

Liquid-Liquid Extraction (LLE)

This protocol details a liquid-liquid extraction method using an organic solvent mixture to isolate Nitrendipine from plasma.

Caption: Workflow for Liquid-Liquid Extraction (LLE).

-

Biological Sample (Plasma)

-

n-hexane (HPLC Grade)

-

Isopropanol (HPLC Grade)

-

Internal Standard (IS) solution (e.g., Nimodipine)

-

Centrifuge tubes (5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Place 500 µL of the plasma sample into a 5 mL centrifuge tube.

-

Add the internal standard solution to the plasma.

-

Add 3 mL of the extraction solvent, n-hexane-isopropanol (95:5, v/v).[8]

-

Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the analytical system.

Solid-Phase Extraction (SPE)

This protocol outlines a solid-phase extraction procedure using a C18 cartridge for a clean and concentrated sample extract.

Caption: Workflow for Solid-Phase Extraction (SPE).

-

Biological Sample (Plasma)

-

C18 SPE Cartridges

-

Methanol (HPLC Grade)

-

Diethyl Ether (HPLC Grade)

-

Distilled Water

-

Internal Standard (IS) solution (e.g., Nimodipine in methanol)

-

Vortex mixer

-

SPE Vacuum Manifold (optional)

-

Nitrogen evaporator

-

Sample Pre-treatment: To a 1 mL aliquot of the plasma sample, add 30 µL of methanol containing the internal standard. Vortex the mixture.[12]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of distilled water through it. Do not allow the cartridge to dry out.[12]

-

Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of distilled water to remove polar interferences.[12]

-

Elution: Elute the Nitrendipine and internal standard from the cartridge with a 1 mL aliquot of diethyl ether into a clean collection tube.[12]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.[12]

-

Analysis: Inject a 50 µL aliquot into the analytical system.[12]

References

- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 2. mdpi.com [mdpi.com]

- 3. actapharmsci.com [actapharmsci.com]

- 4. semi-automated-solid-phase-extraction-procedure-for-liquid-chromatographic-determination-of-papaverine-diltiazem-desipramine-and-nicardipine-in-urine - Ask this paper | Bohrium [bohrium.com]

- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sepax-tech.com.cn [sepax-tech.com.cn]

- 7. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]

- 8. Quantitative determination of nitrendipine in human plasma using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of nitrendipine and one of its metabolites in plasma samples by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]